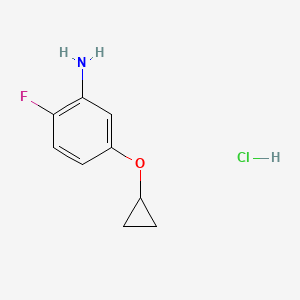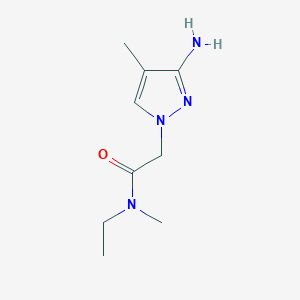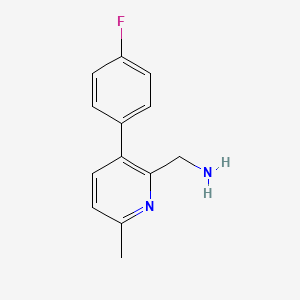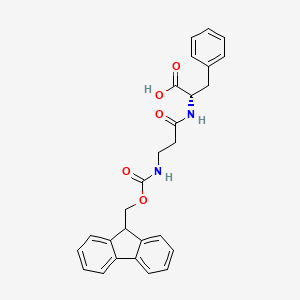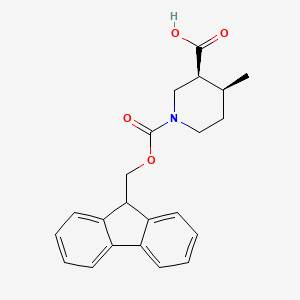![molecular formula C10H18N2O B13540591 7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13540591.png)
7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine is a chemical compound with a unique spiro structure. This compound is characterized by its spirocyclic framework, which includes an oxygen and nitrogen atom within the ring system. The presence of these heteroatoms imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of oxidants such as PhI(OAc)2 (iodobenzene diacetate) has been reported to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PhI(OAc)2.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The presence of heteroatoms allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 (iodobenzene diacetate)
Reduction: Sodium borohydride
Substitution: Various nucleophiles under mild conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic amines.
Aplicaciones Científicas De Investigación
7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antitumor properties.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
- cis-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate
- cis-4-(Ethoxycarbonyloxy)-8-methoxy-3-(2,5-xylyl)-1-azaspiro[4.5]dec-3-en-2-one
Uniqueness
7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H18N2O |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
7,9-dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine |
InChI |
InChI=1S/C10H18N2O/c1-7-3-8(2)5-10(4-7)6-13-9(11)12-10/h7-8H,3-6H2,1-2H3,(H2,11,12) |
Clave InChI |
OTNPWPNVPZZBPO-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC2(C1)COC(=N2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


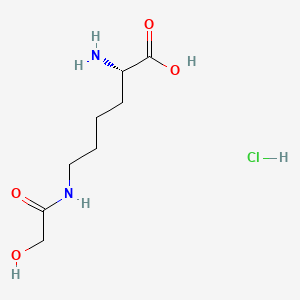
![1-[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B13540525.png)
![7-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13540527.png)




